
Ethyl 10,11-diiodoundec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 10,11-diiodoundec-10-enoate is an organic compound with the molecular formula C13H22I2O2. It is an ester derivative of undecenoic acid, featuring two iodine atoms attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-diiodoundec-10-enoate typically involves the iodination of undecenoic acid derivatives. One common method is the reaction of undecenoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atoms at the 10th and 11th positions of the carbon chain. The resulting diiodoundecenoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10,11-diiodoundec-10-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl undecenoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products
Substitution: Ethyl 10-amino-11-iodoundec-10-enoate, ethyl 10-thio-11-iodoundec-10-enoate.
Reduction: Ethyl undecenoate.
Oxidation: Ethyl 10,11-epoxyundec-10-enoate, ethyl 10,11-diolundec-10-enoate.
Scientific Research Applications
Ethyl 10,11-diiodoundec-10-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s iodine atoms make it useful in radiolabeling for imaging studies and as a precursor for the synthesis of iodinated drugs.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of ethyl 10,11-diiodoundec-10-enoate involves its interaction with biological molecules through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to target proteins and enzymes. The ester group can undergo hydrolysis to release the active undecenoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 10,11-diiodoundec-10-enoate can be compared with other iodinated undecenoic acid derivatives, such as:
Ethyl 10-iodoundec-10-enoate: Contains only one iodine atom, making it less reactive in substitution reactions.
Ethyl 10,11-dibromoundec-10-enoate: Similar structure but with bromine atoms instead of iodine, resulting in different reactivity and biological properties.
Ethyl undec-10-enoate: Lacks halogen atoms, making it less versatile in chemical modifications.
Properties
CAS No. |
94166-55-9 |
|---|---|
Molecular Formula |
C13H22I2O2 |
Molecular Weight |
464.12 g/mol |
IUPAC Name |
ethyl (Z)-10,11-diiodoundec-10-enoate |
InChI |
InChI=1S/C13H22I2O2/c1-2-17-13(16)10-8-6-4-3-5-7-9-12(15)11-14/h11H,2-10H2,1H3/b12-11- |
InChI Key |
IUWRZBSPIGLBRX-QXMHVHEDSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCCC/C(=C/I)/I |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


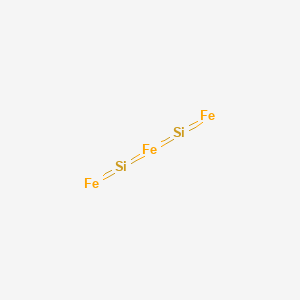
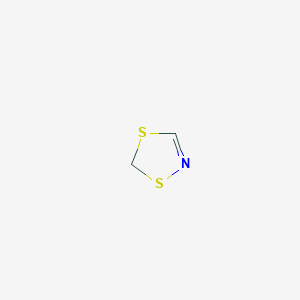
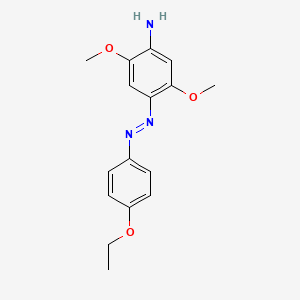
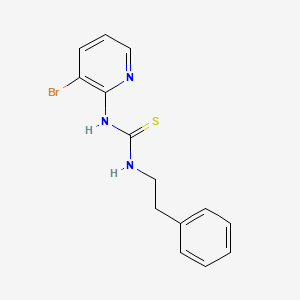
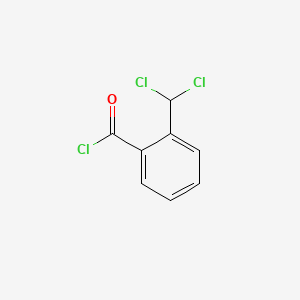
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
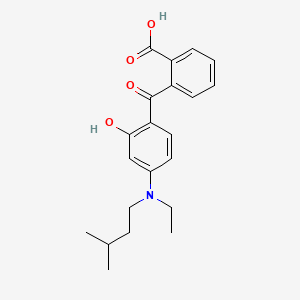
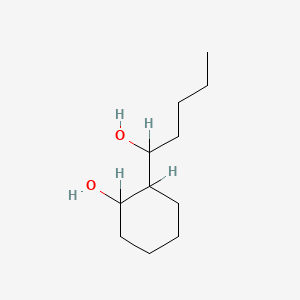
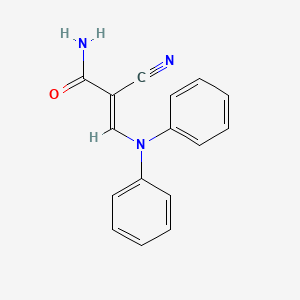
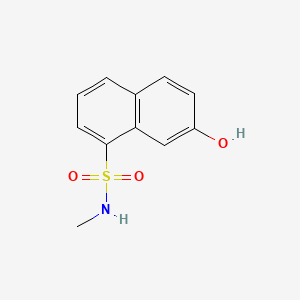

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


